4-Amino-6-(methoxycarbonyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-(methoxycarbonyl)picolinic acid is a derivative of picolinic acid, which is a pyridine carboxylic acid
Preparation Methods
The synthesis of 4-Amino-6-(methoxycarbonyl)picolinic acid typically involves several steps. One common method includes the reaction of picolinic acid with methanol in the presence of a catalyst to form 6-(methoxycarbonyl)picolinic acid. This intermediate is then subjected to amination reactions to introduce the amino group at the 4-position. Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
4-Amino-6-(methoxycarbonyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the amino or methoxycarbonyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
4-Amino-6-(methoxycarbonyl)picolinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential therapeutic uses, including antiviral and anticancer properties.
Industry: It is used in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-6-(methoxycarbonyl)picolinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. This binding can disrupt normal cellular processes, leading to the desired therapeutic or biological effect. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4-Amino-6-(methoxycarbonyl)picolinic acid can be compared with other similar compounds such as:
Picolinic acid: The parent compound, which lacks the amino and methoxycarbonyl groups.
Nicotinic acid: An isomer with the carboxyl group at a different position.
Properties
Molecular Formula |
C8H8N2O4 |
---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
4-amino-6-methoxycarbonylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(13)6-3-4(9)2-5(10-6)7(11)12/h2-3H,1H3,(H2,9,10)(H,11,12) |
InChI Key |
OPIVDYWDPZLUDH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.